Isopropyl myristate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in ether, very soluble in acetone, benzene; insoluble in water

insoluble in water and glycerol; soluble in alcohol

Synonyms

Canonical SMILES

Skin Penetration Enhancer

- IPM is a well-studied and established penetration enhancer for topical and transdermal drug delivery [].

- It acts by increasing the permeability of the stratum corneum, the outermost layer of the skin, allowing for better absorption of drugs and other active ingredients [].

- Researchers use IPM in formulations to improve the delivery of various medications, including steroids, anti-inflammatory drugs, and hormones [].

- Studies have shown that IPM can synergistically work with other penetration enhancers to further improve drug delivery [].

Pediculicide

- IPM is the active ingredient in some over-the-counter lice treatment products [].

- Research suggests that IPM works by dissolving the waxy coating on the exoskeleton of lice, leading to dehydration and death of the lice [].

- This mechanism of action is advantageous as it reduces the risk of developing resistance compared to traditional lice treatments that target the nervous system of lice.

Additional Research Areas

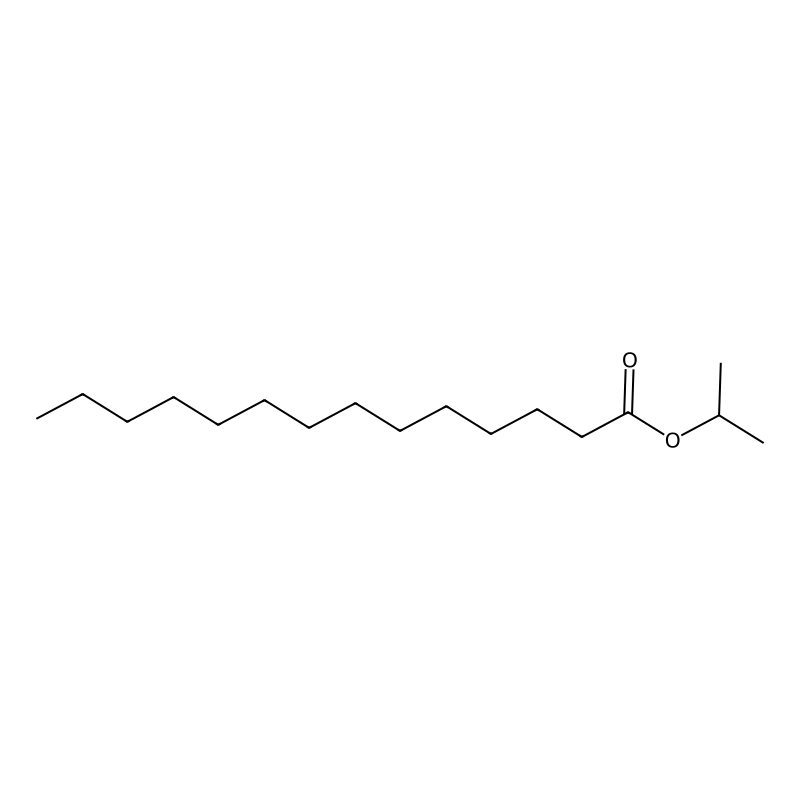

Isopropyl myristate is a colorless, odorless liquid that serves as an ester derived from myristic acid and isopropyl alcohol. Its chemical formula is and it has a molecular weight of approximately 270.5 g/mol. This compound is miscible with various oils and is characterized by its low viscosity and resistance to hydrolysis, making it stable over time. It does not easily become rancid, which enhances its utility in various applications, particularly in pharmaceuticals and cosmetics .

In cosmetics, isopropyl myristate acts primarily as an emollient, improving the spreadability and smoothness of the product []. It also enhances the penetration of other ingredients by increasing skin permeability []. However, its ability to penetrate the skin can be problematic for individuals prone to acne, as it may clog pores [].

Isopropyl myristate undergoes hydrolysis in the presence of water, yielding isopropyl alcohol and myristic acid. This reaction can be catalyzed by acids or bases, leading to a decrease in pH levels in formulations where it is used . The esterification reaction that forms isopropyl myristate involves the condensation of myristic acid with isopropyl alcohol, typically facilitated by an acid catalyst .

Isopropyl myristate exhibits significant biological activity, particularly as a skin penetration enhancer. It is commonly used to improve the absorption of topical medications by altering the stratum corneum barrier properties. This characteristic makes it valuable in pharmaceutical formulations aimed at enhancing drug delivery through the skin . Additionally, it has been employed in treatments for head lice and as a solvent in various topical applications .

Conventional Esterification

The traditional method for synthesizing isopropyl myristate involves the esterification of myristic acid with isopropyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires heating to reflux conditions for several hours, followed by distillation to purify the product .

Enzymatic Synthesis

A more environmentally friendly approach involves using lipase enzymes, such as those derived from Candida antarctica. This method allows for higher yields and milder reaction conditions, promoting sustainability in chemical synthesis . The enzymatic route can achieve conversion rates exceeding 87% under optimized conditions .

Isopropyl myristate finds extensive use across various industries:

- Pharmaceuticals: Used as a solvent and penetration enhancer in topical formulations.

- Cosmetics: Acts as an emollient and dispersing agent in creams and lotions.

- Food Industry: Occasionally used as a food additive due to its safety profile.

- Veterinary Medicine: Employed in products for treating fleas and ticks on pets .

Isopropyl myristate shares similarities with other fatty acid esters but possesses unique characteristics that distinguish it from them:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Ethyl oleate | C₁₈H₃₄O₂ | Higher viscosity; primarily used as a solvent. |

| Propylene glycol monolaurate | C₁₂H₂₄O₃ | More polar; used primarily as an emulsifier. |

| Isopropyl palmitate | C₁₆H₃₂O₂ | Similar structure; different fatty acid chain length. |

| Isobutyl myristate | C₁₇H₃₄O₂ | Similar applications but varies in solubility properties. |

Isopropyl myristate's low viscosity and excellent skin penetration capabilities make it particularly advantageous for topical applications compared to these similar compounds .

Cosmetic Formulation Science

Emollient Properties in Dermal Preparations

Isopropyl myristate demonstrates exceptional emollient functionality in dermal preparations through its unique molecular structure and physicochemical properties [1] [2]. The compound exhibits a molecular weight of 270.45 g/mol with a density of 0.850-0.855 g/cm³ at 20°C, contributing to its excellent skin compatibility and absorption characteristics [3] [4] [5]. As an ester derived from the reaction between isopropyl alcohol and myristic acid, isopropyl myristate possesses dual chemical nature that enables both lightweight texture and superior skin affinity [1].

The emollient mechanism operates through the formation of a non-greasy film on the skin surface, which enhances moisture retention while maintaining breathability [2] [6]. Research demonstrates that isopropyl myristate can be incorporated into cosmetic formulations at concentrations ranging from 1% to 20% w/w, providing optimal emollient effects without compromising product stability [2] [7]. The compound's low viscosity of 5.6-6.57 mm²/s at 20°C facilitates uniform distribution across the skin, ensuring consistent emollient coverage [4] [5].

Clinical studies reveal that isopropyl myristate strengthens the skin barrier function by interacting with the lipid bilayers of the stratum corneum [6] [8]. The compound's branched molecular structure allows for selective penetration into intercellular spaces, where it enhances lipid organization and reduces transepidermal water loss [9] [10]. This mechanism is particularly beneficial in formulations targeting dry or compromised skin conditions, where barrier restoration is essential for therapeutic efficacy.

The compatibility of isopropyl myristate with other cosmetic ingredients extends its utility in complex formulations. Studies show that the compound exhibits excellent miscibility with vegetable oils and paraffins while maintaining stability across varied pH ranges [11] [12]. This versatility enables formulators to develop sophisticated emollient systems that combine multiple active ingredients without compromising product integrity or sensory attributes.

| Property | Value | References |

|---|---|---|

| Molecular Weight | 270.45 g/mol | [3] [4] [13] |

| Melting Point | 0-3°C | [3] [4] [13] |

| Boiling Point | 192.6°C (20 Torr) | [3] [13] |

| Density (20°C) | 0.850-0.855 g/cm³ | [3] [4] [5] |

| Refractive Index (20°C) | 1.434-1.438 | [3] [4] [5] |

| Viscosity (20°C) | 5.6-6.57 mm²/s | [4] [5] |

| Flash Point | 150-164°C | [3] [4] |

| Vapor Pressure (20°C) | <1 hPa | [3] [4] |

| Water Solubility | Practically insoluble | [3] [13] |

Rheology Modification in Topical Emulsions

Isopropyl myristate serves as a critical rheology modifier in topical emulsions, influencing flow behavior, texture, and application properties through complex interactions with formulation components [14] [15] [16]. The compound's rheological impact manifests through multiple mechanisms, including viscosity reduction, thixotropic enhancement, and elastic modulus modification in structured systems [17] [18].

Research investigations demonstrate that isopropyl myristate-containing microemulsion systems exhibit Newtonian fluid behavior across varied temperature ranges, with calculable activation parameters for viscous flow [19]. In quaternary systems comprising isopropyl myristate, polysorbate 80, glycerol, and water, the compound contributes to pseudoplastic behavior with optimal performance achieved at glycerol-to-water mass ratios of 2:8 [14]. These findings indicate that isopropyl myristate functions as both a rheological active ingredient and a system stabilizer in complex emulsion matrices.

The formation of isopropyl myristate molecular gels through interaction with surfactants such as Span 60 creates three-dimensional network structures exhibiting pronounced thixotropic properties [18]. Scanning electron microscopy and optical microscopy analyses reveal that these networks consist of rod-like tubular aggregates that provide structural integrity while maintaining flow characteristics suitable for topical application. The thixotropic behavior enables formulations to exhibit solid-like properties at rest while flowing readily under applied shear stress, optimizing both stability and application ease.

Water-in-oil emulsion systems stabilized with isopropyl myristate demonstrate concentration-dependent rheological responses, with increasing drop volume fractions correlating with enhanced viscosity and viscoelastic behavior [17]. The compound's interaction with hydrophobic particles creates integrated networks that significantly influence both elastic storage moduli and viscous loss moduli. These rheological modifications are particularly pronounced in systems where isopropyl myristate facilitates particle swelling and tactoid formation.

| Formulation System | Rheological Behavior | Key Findings | References |

|---|---|---|---|

| IPM-based microemulsions | Newtonian fluid | Activation parameters for viscous flow evaluated | [19] |

| IPM/Polysorbate 80/Glycerol/Water | Pseudoplastic behavior | Optimal glycerol:water ratio 2:8 | [14] |

| IPM molecular gels with Span 60 | Thixotropic properties | Three-dimensional network formation | [18] |

| IPM in water-in-oil emulsions | Viscoelastic response | Increased viscosity with drop volume fraction | [17] |

| IPM transdermal patches | Decreased elastic modulus | Plasticization effect on adhesive properties | [20] [21] |

Pharmaceutical Technology

Transdermal Penetration Enhancement Mechanisms

Isopropyl myristate functions as a highly effective transdermal penetration enhancer through multiple molecular mechanisms that modify skin barrier properties and facilitate drug transport across the stratum corneum [20] [9] [22]. The compound's penetration enhancement activity operates through lipid extraction, bilayer perturbation, and thermodynamic modification of skin structure, resulting in significantly increased drug permeability coefficients.

Mechanistic studies utilizing neutron diffraction and deuterium labeling techniques reveal that isopropyl myristate incorporates into stratum corneum lipid matrices, causing phase segregation and bilayer disordering [9] [10]. The compound's branched molecular structure prevents proper mixing with endogenous skin lipids, leading to extraction of certain lipid components into separate phases and subsequent perturbation of multilamellar assemblies. This disruption creates enhanced pathways for drug molecule transport through the compromised barrier.

Quantitative permeation studies demonstrate remarkable enhancement effects, with naproxen permeability increasing to 36.2 × 10⁻⁴ cm h⁻¹ when isopropyl myristate is applied directly to skin [22] [23]. The enhancement mechanism shows selectivity based on drug ionization state, with ionized naproxen experiencing 50-fold permeability increases compared to 15-fold increases for un-ionized forms. This differential enhancement suggests that isopropyl myristate modifies both lipophilic and hydrophilic transport pathways within the skin.

Attenuated total reflection-Fourier transform infrared spectroscopy and small-angle X-ray diffraction analyses confirm that isopropyl myristate induces complete loss of order in stratum corneum lipid bilayers [24]. When combined with synergistic enhancers such as glyceryl monocaprylate, the compound produces enhanced disruption of lipid organization, resulting in improved penetration of hydrophobic fluorescence probes into intercellular spaces. These findings establish that isopropyl myristate's enhancement mechanism involves fundamental alteration of skin lipid architecture.

Transdermal patch applications demonstrate that isopropyl myristate functions as both a penetration enhancer and a plasticizer, with drug release rates increasing proportionally to enhancer concentration [20] [21]. Glass transition temperature measurements show depression with increasing isopropyl myristate content, indicating plasticization of pressure-sensitive adhesives. This dual functionality enables optimized drug delivery while maintaining patch adhesion properties essential for extended wear applications.

| Drug/Model Compound | IPM Concentration/Condition | Permeability Enhancement | Mechanism | References |

|---|---|---|---|---|

| Naproxen | Direct application | 36.2 × 10⁻⁴ cm h⁻¹ | Lipid barrier impairment | [22] [23] |

| Blonanserin | 5% w/w in patches | Increased release rate | Plasticization effect | [20] [21] |

| Pentazocine | Combined with GEFA-C8 | Enhanced with synergy | Lipid bilayer disruption | [24] |

| Meloxicam | 10% b/b in patches | Higher permeability | Penetration enhancement | [25] |

| Triptolide | IPM molecular gel | 2.92-fold increase | Zero-order kinetics | [18] |

Excipient Functionality in Drug Delivery Systems

Isopropyl myristate demonstrates multifaceted excipient functionality in pharmaceutical drug delivery systems, serving as a solubilizer, carrier, and release modifier across diverse formulation platforms [26] [27] [28]. The compound's pharmaceutical utility stems from its ability to enhance drug solubility, modify release kinetics, and improve bioavailability of poorly soluble active pharmaceutical ingredients.

Microemulsion systems incorporating isopropyl myristate as the oil phase exhibit remarkable drug solubilization capacity, with progesterone and indomethacin solubility increasing by 3300-fold and 500-fold respectively compared to aqueous solutions [29]. These solubilization effects result from the compound's ability to form thermodynamically stable dispersions with nanometer-scale drug-containing droplets. The enhanced solubility directly translates to improved dissolution rates and bioavailability in oral and topical applications.

Solid carrier systems utilizing isopropyl myristate as a lipophilic excipient demonstrate controlled release characteristics dependent on drug-excipient ratios and crystalline states [26] [27]. Prednisolone release rates increase with higher isopropyl myristate content and lower drug concentrations, while griseofulvin exhibits decreased release with increasing excipient content. These differential effects reflect the influence of drug solubility in isopropyl myristate and the crystalline versus amorphous state of incorporated drugs.

Bead cellulose-isopropyl myristate carrier systems produced through dispersion-coevaporation processes create flowable powders with spherical porous particles [26] [27]. Isopropyl myristate penetrates into bead pores and precipitates on surfaces, creating drug-excipient matrices with controlled wettability and water uptake properties. The resulting systems exhibit hydrophilic-lipophilic balance optimization that enhances drug release profiles and therapeutic efficacy.

Enzymatic synthesis approaches for isopropyl myristate production enable pharmaceutical-grade excipient manufacture with enhanced purity and reduced environmental impact [28] [30]. Lipase-catalyzed esterification using Candida antarctica lipase B achieves 87.65% conversion efficiency under optimized conditions, producing high-purity excipient suitable for pharmaceutical applications. The green synthesis methodology eliminates harsh chemical catalysts and enables substrate recycling, supporting sustainable pharmaceutical manufacturing practices.

The excipient functionality extends to specialized applications including microsphere formulations, where isopropyl myristate significantly increases drug release from etoposide-loaded systems [31]. In pressure-sensitive adhesive tapes, the compound functions as a plasticizer that modifies mechanical properties while maintaining drug delivery capacity. These diverse applications demonstrate the versatility of isopropyl myristate as a pharmaceutical excipient across multiple drug delivery platforms.

Specialized Industrial Uses

Lubricant Additives in Mechanical Systems

Isopropyl myristate functions as a specialized lubricant additive in mechanical systems, providing external lubrication, release agent properties, and friction reduction capabilities across diverse industrial applications [32] [33] [34]. The compound's lubricating properties derive from its molecular structure, which combines hydrophobic characteristics with optimal viscosity and thermal stability for mechanical system applications.

In plastic manufacturing processes, isopropyl myristate serves as an external lubricant that forms protective films on processed plastic surfaces, facilitating demolding and release operations [33]. The compound minimizes plastic-to-metal adhesion and welding during high-temperature processing operations, while its non-staining nature ensures no residue remains on finished plastic parts. The lubricating effectiveness stems from the compound's ability to reduce coefficient of friction between surfaces without compromising material integrity.

Metalworking fluid applications utilize isopropyl myristate as a biodegradable lubricant component that provides enhanced cutting performance and tool life extension [35] [34]. The compound's thermal stability up to 208°C and flash point above 150°C enable safe operation under elevated temperature conditions typical of machining operations [4] [36]. Its compatibility with conventional metalworking fluid components allows for formulation optimization without system incompatibility issues.

Industrial cleaning and degreasing formulations incorporate isopropyl myristate as both a solvent and lubricant, where it facilitates contaminant removal while providing residual lubrication protection [35]. The compound's excellent solvency properties for organic materials combined with its lubricating characteristics create dual-function cleaning systems that clean and protect mechanical components simultaneously. This multifunctional approach reduces maintenance requirements and extends equipment service intervals.

Specialized lubricant applications in mechanical systems benefit from isopropyl myristate's low volatility and oxidative stability, which ensure consistent performance across extended operational periods [34]. The compound's viscosity characteristics provide appropriate film thickness for boundary lubrication while maintaining flow properties necessary for distribution throughout mechanical systems. These properties make isopropyl myristate particularly suitable for precision mechanical applications requiring long-term reliability and minimal maintenance.

Solvent Applications in Polymer Chemistry

Isopropyl myristate demonstrates significant utility as a specialized solvent in polymer chemistry applications, particularly in polymer processing, modification, and characterization processes [37] [38] [31]. The compound's solvency characteristics, thermal stability, and compatibility with polymer systems enable diverse applications ranging from polymer synthesis to processing aid functions.

Polymer processing applications utilize isopropyl myristate as a plasticizer and processing aid that modifies polymer flow characteristics and processing temperatures [37] [33]. The compound's molecular structure enables interaction with polymer chains, reducing intermolecular forces and enhancing chain mobility during processing operations. This plasticization effect facilitates processing at lower temperatures while improving final product flexibility and performance characteristics.

Solvent applications in polymer synthesis leverage isopropyl myristate's ability to dissolve and carry reactive species while maintaining chemical inertness under typical reaction conditions [38]. The compound's high boiling point of 192.6°C at reduced pressure enables its use in elevated temperature polymerization processes without significant volatilization losses [3] [13]. Its chemical stability prevents interference with polymerization mechanisms while providing consistent reaction medium properties.

Polymer characterization and analysis applications employ isopropyl myristate as a reference solvent for molecular weight determination and solution property measurements [39]. The compound's well-characterized physical properties, including refractive index of 1.434-1.438 and density of 0.850-0.855 g/cm³, provide reliable baselines for analytical calculations [3] [4] [5]. Its compatibility with various analytical techniques enables accurate polymer property determination across diverse polymer types.

Specialized polymer modification processes utilize isopropyl myristate as a swelling agent and penetrant that facilitates chemical modification of existing polymer structures [38]. The compound's ability to penetrate polymer matrices enables uniform distribution of modifying agents throughout polymer structures, resulting in homogeneous property modifications. This capability is particularly valuable in post-polymerization functionalization processes where uniform modification is essential for performance optimization.

| Application Category | Typical Concentration Range | Primary Function | Industrial Significance | References |

|---|---|---|---|---|

| Cosmetic Emollients | 1-20% w/w | Non-greasy emollient | Texture modification | [1] [2] [7] |

| Pharmaceutical Excipients | 5-15% w/w | Penetration enhancer | Drug delivery enhancement | [20] [40] [41] |

| Lubricant Systems | Variable concentrations | External lubricant | Friction reduction | [33] [35] [34] |

| Polymer Processing | External lubricant | Release agent | Demolding facilitation | [33] [38] |

| Solvent Applications | Solvent/carrier | Solubilizer | Fragrance dispersion | [1] [42] [43] |

Purity

Physical Description

Colorless liquid; [Hawley]

colourless to pale yellow, odourless liquid

Color/Form

Colorless oil

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

192.00 to 193.00 °C. @ 20.00 mm Hg

Heavy Atom Count

Density

0.847 - 0.855

LogP

Odor

Decomposition

Appearance

Melting Point

3 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2529 of 3003 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 474 of 3003 companies with hazard statement code(s):;

H315 (99.79%): Causes skin irritation [Warning Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Therapeutic Uses

/Experimental Therapy/ ... A pediculicide rinse, 50% isopropyl myristate (IPM), was assessed in two phase 2 trials conducted in North America. The first trial was a nonrandomized (proof of concept) trial without a comparator conducted in Winnipeg, Canada. The second trial, conducted in the United States, was an evaluator-blinded, randomized superiority trial comparing 50% IPM rinse with a positive control (RID; pyrethrin 0.33%, piperonyl butoxide 4%). The primary end points were to determine the safety and efficacy of 50% IPM as a pediculicide rinse. METHODS: Subjects meeting inclusion criteria were enrolled in the above-mentioned trials with efficacy end points 7 and 14 days post-treatment. Subjects were also evaluated on days 0, 7, 14, and 21 for the presence of erythema and edema using the Modified Draize Scale. Other comments associated with the safety evaluation (ie, pruritus) were collected. RESULTS: IPM was found to be effective in the proof of concept study and comparator trial using a positive control. IPM was also well tolerated, with minimal adverse events. All adverse events were mild, resolving by completion of the study. CONCLUSION: Data suggest that IPM is a safe and effective therapy for the treatment of head lice in children and adults. IPM's mechanical mechanism of action makes development of lice resistance unlikely.

... Due to their distinct advantages such as enhanced drug solubility, thermodynamic stability, facile preparation, and low cost, uses and applications of microemulsions have been numerous. Recently, there is a surge in the exploration of microemulsion for transdermal drug delivery for their ability to incorporate both hydrophilic (5-fluorouracil, apomorphine hydrochloride, diphenhydramine hydrochloride, tetracaine hydrochloride, and methotrexate) and lipophilic drugs (estradiol, finasteride, ketoprofen, meloxicam, felodipine, and triptolide) and enhance their permeation.... Besides surfactants, oils can also act as penetration enhancers (oleic acid, linoleic acid, isopropyl myristate, isopropyl palmitate, etc.). ...

/Experimental Therapy/ Alpha-tocopherol (AT) is the vitamin E homologue with the highest in vivo biological activity. AT protects against the carcinogenic and mutagenic activity of ionizing radiation and chemical agents, and possibly against UV-induced cutaneous damage. For stability consideration, alpha-tocopherol is usually used as its prodrug ester, alpha-tocopherol acetate (ATA), which once absorbed into the skin is hydrolyzed to alpha-tocopherol, the active form. ... Permeation studies were conducted using modified Franz diffusion cells and human cadaver skin as the membrane. Specifically, 5% (w/w) alpha-tocopherol acetate was formulated in the following vehicles: ethanol, isopropyl myristate, light mineral oil, 1% Klucel gel in ethanol, and 3% Klucel gel in ethanol (w/w). ... The permeabilities of ATA through human cadaver skin were 1.0x10-4, 1.1x10-2, 1.4x10-4, 2.1x10-4, and 4.7x10-4 cm/hr for the ethanol solution, isopropyl myristate solution, light mineral oil solution, 1% Klucel gel, and 3% Klucel gel, respectively. The results show that the formulation had relatively minor effects on the permeability coefficients of ATA through cadaver skin in all cases except for the isopropyl myristate solution.

For more Therapeutic Uses (Complete) data for Isopropyl myristate (7 total), please visit the HSDB record page.

Pharmacology

Mechanism of Action

Vapor Pressure

9.35X10-5 mm Hg at 25 °C

Pictograms

Irritant

Impurities

Myristic acid and other free fatty acids are present at a maximum concentration of 1.0%, and unsponifiable material is present at a maximum concentration of 0.2%. There are no known dilutents, solvents, or adhesives present.

Other CAS

Absorption Distribution and Excretion

Readily available information regarding the pharmacokinetics of isopropyl myristate is not available.

Four monkeys were exposed for 5 sec to the spray of an aerosol antiperspirant containing 14C-labelled isopropyl myristate. Two animals were sacrificed immediately after exposureand the other two were sacrificed 24 hr later. The distribution of carbon-14 in the exhaled air and in several tissues indicated that only 0.25% of the dose sprayed at the animals was absorbed; about 10% of this reached the lower respiratory tract. Some 85% of the absorbed isopropyl myristate was eliminated in 24 hr, mainly as exhaled carbon dioxide; very little labeled material reached any tissues other than the lungs.

In whole body autoradiography in hairless mice, there was no visible penetration into the skin or organs, whereas microautoradipgraphy with guinea pigs showed local penetration. Isopropyl myristate penetrated to the greatest extent. Percutaneous absorption was examined in Angora rabbits by microautoradiography simultaneously with skin irritation potential by histological method. Isopropyl myristate was distributed into the skin both trans-epidermally and trans-follicularly immediately after 24 hr application. Isopropyl myristate is thought to penetrate into human skin also, though it is known to generate no erythema on the skin. Isopropyl myristate was found to be distributed into almost all organs by means of whole body autoradiography when it was injected sc into mice. The extracts from the liver and kidney were determined to be a fatty acid and a triglyceride. Isopropyl myristate was easily distributed into the organs and metabolized.

Metabolism Metabolites

The myristates can be expected to undergo chemical or enzymatic hydrolysis to myristic acid and the corresponding alcohol.

Like other high molecular weight aliphatic esters, the myristates are readily hydrolyzed to the corresponding alcohols and acids which are then further metabolized.

Wikipedia

Maslinic_acid

Drug Warnings

Many enhancers are concentration-dependent; therefore, optimal concentration for effective promotion should be determined. The delivery rate is dependent on the type of the drug, the structure and ingredients of the carrier, and on the character of the membrane in use. Each formulation should be examined very carefully, because every membrane alters the mechanism of penetration and can turn an enhancer to a retarder.

Cosmetics continue to be used by acne-prone individuals. ... The data presented were gleaned from the rabbit ear assay, which is not an ideal animal model but is the best we have. If an ingredient is negative in the rabbit ear assay, we feel it is safe on the acne-prone skin. A strong, positive ingredient or cosmetic should be avoided. Ingredient offenders include isopropyl myristate and its analogs, such as isopropyl palmitate, isopropyl isostearate, butyl stearate, isostearyl neopentanoate, myristyl myristate, decyl oleate, octyl stearate, octyl palmitate or isocetyl stearate, and new introductions by the cosmetic industry, such as propylene glycol-2 (PPG-2) myristyl propionate...

... How the alternative use of three lipophilic excipients ... , differing in their polarity indexes (medium chain triglycerides (MG), decyl oleate (DO), and isopropyl myristate (IPM), respectively), affects the colloidal structure of the alkylpolyglucoside-based vehicles and in vitro permeation profiles of two model drugs: diclofenac sodium (DC) and caffeine (CF), both sparingly soluble in water /were investigated/ . ... Varying of lipophilic excipient influenced noteworthy variations in the colloidal structure demonstrated as different rheological profiles accompanied to the certain degree by different water distribution modes, but notably provoked by drug nature (an amphiphilic electrolyte drug vs. nonelectrolyte). In vitro permeation data obtained using ASC membranes in an infinite dose-type of experiment stressed the importance of the vehicle/solute interactions in case of small variation in formulation composition, asserting the drug properties in the first hours of permeation and rheological profile of the vehicles in the later phase of experiment as decisive factors...

Biological Half Life

Use Classification

Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern

Food additives -> Flavoring Agents

Fragrance Ingredients

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> -> JECFA Functional Classes

FLAVOURING_AGENTFood Additives -> CARRIER_SOLVENT; -> JECFA Functional Classes

Cosmetics -> Skin conditioning; Emollient; Solvent; Binding

Methods of Manufacturing

By reacting myristoyl chloride with 2-propanol with the aid of a suitable dehydrochlorinating agent.

Esterification of isopropyl alcohol with myristic acid

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Plastics Material and Resin Manufacturing

Asphalt Paving, Roofing, and Coating Materials Manufacturing

Printing and Related Support Activities

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Not Known or Reasonably Ascertainable

Petrochemical Manufacturing

Other (requires additional information)

Tetradecanoic acid, 1-methylethyl ester: ACTIVE

Analytic Laboratory Methods

Interactions

The permeability constants for percutaneous absorption of propylene glycol & water in human excised skin were 3.2x10-6 cm/hr & 5.5x10-6 cm/hr, respectively. In isopropyl myristate, the permeability constants incr approx 250-fold to 1.1x10-3 cm/hr.

Stability Shelf Life

... Trans-esterification and other typical ester reactions may also occur. All of these esters are saturated compounds and would not be expected to autoxidize readily.

Dates

2: Feldmeier H. Treatment of pediculosis capitis: a critical appraisal of the current literature. Am J Clin Dermatol. 2014 Oct;15(5):401-12. doi: 10.1007/s40257-014-0094-4. Review. PubMed PMID: 25223568.

3: Singh S, Mann BK. Insect bite reactions. Indian J Dermatol Venereol Leprol. 2013 Mar-Apr;79(2):151-64. doi: 10.4103/0378-6323.107629. Review. PubMed PMID: 23442453.

4: Burgess IF. Head lice. BMJ Clin Evid. 2011 May 16;2011. pii: 1703. Review. PubMed PMID: 21575285; PubMed Central PMCID: PMC3275145.

5: Tebruegge M, Pantazidou A, Curtis N. What's bugging you? An update on the treatment of head lice infestation. Arch Dis Child Educ Pract Ed. 2011 Feb;96(1):2-8. doi: 10.1136/adc.2009.178038. Epub 2010 Aug 5. Review. PubMed PMID: 20688849.

6: Azeem A, Khan ZI, Aqil M, Ahmad FJ, Khar RK, Talegaonkar S. Microemulsions as a surrogate carrier for dermal drug delivery. Drug Dev Ind Pharm. 2009 May;35(5):525-47. doi: 10.1080/03639040802448646. Review. PubMed PMID: 19016057.

7: Kogan A, Garti N. Microemulsions as transdermal drug delivery vehicles. Adv Colloid Interface Sci. 2006 Nov 16;123-126:369-85. Epub 2006 Jul 14. Review. PubMed PMID: 16843424.

8: Sloan KB, Wasdo S. Designing for topical delivery: prodrugs can make the difference. Med Res Rev. 2003 Nov;23(6):763-93. Review. PubMed PMID: 12939791.

9: Zesch A. Adverse reactions of externally applied drugs and inert substances. Derm Beruf Umwelt. 1988 Jul-Aug;36(4):128-33. Review. PubMed PMID: 2971521.